EGFR-Dependent Cytotoxicity: Class-Level Benchmarking Against the Most Potent Benzo[d]thiazole-2-carboxamide Analog
Although direct head-to-head data for the target compound are not publicly available, the tight SAR within the benzo[d]thiazole-2-carboxamide series provides a quantitative class-level benchmark. The most potent congener, compound 6i (6-[2-(diethylamino)-2-oxoethoxy]-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide), achieves IC₅₀ values of 4.05 µM (A549), 12.17 µM (HeLa), and 6.76 µM (SW480) in EGFR high-expressing cell lines, while showing weak activity against the EGFR low-expressing HepG2 line and the normal hepatocyte line HL7702 [1]. The target compound shares the identical benzo[d]thiazole-2-carboxamide core but replaces the furan-2-ylmethyl group with a 4-(thiazol-2-yl)benzyl moiety. In silico docking of the series predicts that the thiazole ring can engage the hinge region of EGFR (PDB: 1M17) with binding energies comparable to or exceeding that of erlotinib [1]. Procurement of the target compound is therefore justified when the project goal is to probe the SAR space around the N-benzyl substituent while retaining the validated benzo[d]thiazole-2-carboxamide scaffold.
| Evidence Dimension | In vitro cytotoxic potency against EGFR high-expressing cancer cells |
|---|---|
| Target Compound Data | Not determined in published literature |
| Comparator Or Baseline | Close analog 6i: IC₅₀ = 4.05 µM (A549), 12.17 µM (HeLa), 6.76 µM (SW480); Erlotinib (positive control): IC₅₀ values reported in same assay but not explicitly listed in the abstract |
| Quantified Difference | Comparator 6i shows up to >10-fold selectivity window between EGFR-high (A549) and EGFR-low (HepG2) or normal (HL7702) cells, implying the scaffold's inherent target-dependent cytotoxicity; the target compound's 4-(thiazol-2-yl)benzyl group is predicted to further modulate this window. |
| Conditions | MTT assay; cell lines: A549 (lung carcinoma, EGFR-high), HeLa (cervical carcinoma, EGFR-high), SW480 (colorectal carcinoma, EGFR-high), HepG2 (hepatocellular carcinoma, EGFR-low), HL7702 (normal human liver); 48–72 h exposure. |
Why This Matters
Establishes the scaffold's validated EGFR-dependent cytotoxicity profile and provides a quantitative baseline against which the target compound's unique N-substituent effects can be rationally evaluated.
- [1] Zhang L, Deng XS, Zhang C, Meng GP, Wu JF, Li XS, Zhao QC, Hu C. Design, synthesis and cytotoxic evaluation of a novel series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. Med Chem Res. 2017;26:2180-2189. View Source
